3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid
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Overview
Description
3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid is a useful research compound. Its molecular formula is C13H20BNO4 and its molecular weight is 265.12. The purity is usually 95%.
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Scientific Research Applications
Applications in Biochemical Analysis and Diagnosis
- Analytical Chemistry and Misidentification Issues : The compound was involved in a case where 2,3-Butanediol was mistakenly identified as ethylene glycol in plasma specimens from patients due to the similarity of their cyclic phenylboronate ester derivatives during gas chromatography. This indicates the compound's relevance in analytical chemistry and the potential for misidentification in biochemical analyses (Jones et al., 1991).
Applications in Medication Development and Treatment
- Novel Antibiotic Development : The compound was used in the development of GSK2251052, a novel boron-containing antibiotic for the treatment of serious Gram-negative infections. The study focused on the disposition and metabolism of the antibiotic in humans, indicating the compound's importance in the development of new therapeutic agents (Bowers et al., 2013).
Applications in Nutritional Science and Metabolism
- Protein Digestion and Absorption : A study involved the comparison of protein hydrolysate with its intact protein, where L-[1-(13)C]phenylalanine-labeled intact casein (a related compound) was used. The research aimed to understand how protein forms influence digestion, absorption, and muscle protein synthesis, highlighting the compound's relevance in nutritional science and metabolism (Koopman et al., 2009).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid donates its organyl group to the palladium catalyst in a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The specific biochemical pathways affected by this compound would depend on the specific compounds being synthesized.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of water, the pH of the solution, and the temperature . The Suzuki-Miyaura reaction itself is known for its tolerance to a wide range of reaction conditions .
Properties
IUPAC Name |
[3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-6-5-7-11(8-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFWTJSRQPICN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)[C@H](C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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